3-(3-氯苯基)丁-3-烯-1-醇

描述

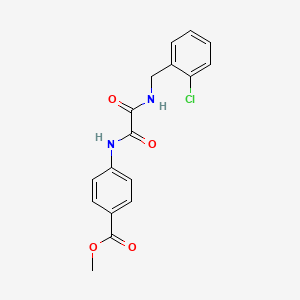

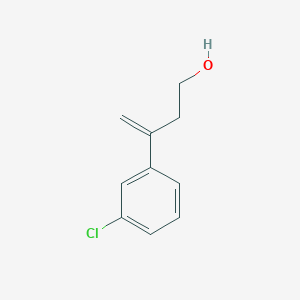

3-(3-Chlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H11ClO. It is a homoallyl alcohol , which can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . It has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, 3-Buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . A study on the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit might provide insights into the synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol .科学研究应用

结构研究

- 已经探索了3-(3-氯苯基)丁-3-烯-1-醇的结构方面,特别是在氮杂甲烷的背景下。这些研究侧重于各种化合物的晶体结构,包括3-(3-氯苯基)丁-3-烯-1-醇,以了解它们的构象和分子内相互作用 (Anderson et al., 1984)。

晶体学和分子结构

- 该化合物已被研究其晶体结构和分子几何结构,为了深入了解其分子行为和在材料科学和化学中的潜在应用 (Kang et al., 2015)。

合成化学和反应

- 研究已集中在3-(3-氯苯基)丁-3-烯-1-醇及类似化合物的合成和反应行为上。这些研究有助于更好地了解它们的化学性质和在创造新材料或化合物方面的潜在用途 (Uneyama et al., 1983)。

电子性质和化学反应性

- 已进行研究以检验与3-(3-氯苯基)丁-3-烯-1-醇类似的化合物的电子性质和化学反应性。这些见解对它们在电子材料和反应中间体等各个领域的潜在应用至关重要 (Adole et al., 2020)。

分子相互作用和稳定性

- 对3-(3-氯苯基)丁-3-烯-1-醇及相关化合物的研究还深入探讨了它们的分子相互作用和稳定性。了解这些性质对于在制药、材料科学和化学合成中的应用至关重要 (Casy et al., 1966)。

非线性光学性质

- 与3-(3-氯苯基)丁-3-烯-1-醇结构相似的化合物的非线性光学性质一直是一个研究课题。这些性质对于在光电子学和光子学中的应用至关重要 (Shkir et al., 2019)。

作用机制

Target of Action

Compounds with similar structures, such as phenols and alcohols, often interact with proteins, enzymes, or cellular membranes in the body. They may bind to these targets and modulate their activity .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .

Biochemical Pathways

Again, this would depend on the specific target. The compound could potentially affect any number of biochemical pathways in the body, depending on which proteins or enzymes it interacts with .

Pharmacokinetics

As an organic compound, “3-(3-Chlorophenyl)but-3-en-1-ol” would likely be absorbed, distributed, metabolized, and excreted by the body. Factors such as its size, polarity, and solubility would influence these processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to a wide range of effects, from changes in cellular metabolism to modulation of signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

3-(3-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNAOIRNAJHXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

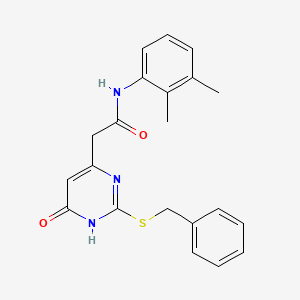

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

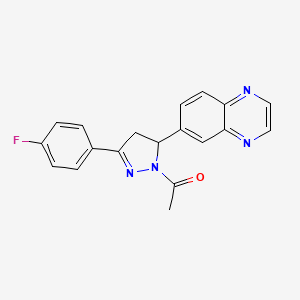

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

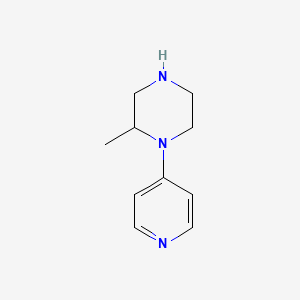

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)